REACTION_CXSMILES
|
[C@:1]12([CH2:11][S:12]([OH:15])(=O)=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.S(Cl)(Cl)=O.[NH3:20]>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:9][C:8]1([CH3:10])[CH:5]2[CH2:6][CH2:7][C:1]31[C:2]([CH2:4]2)=[N:20][S:12](=[O:15])(=[O:13])[CH2:11]3
|
Name
|
|
Quantity
|
190 kg
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
116.8 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
230 g
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
190 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a thin stream at 70° C.-80° C. over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
had been separately prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C. to −5° C
|
Type
|
WASH
|
Details
|
The container of acid chloride was washed with toluene (29 L)
|
Type
|
ADDITION
|
Details
|
the washing was added to the reaction mixture, which
|
Type
|
STIRRING
|
Details
|
by stirring at 10° C.-25° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at 80° C.-83.3° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 60° C. over 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
aged at 54° C.-60° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at 15° C.-20° C. for 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered at 15° C.
|
Type
|
WASH
|
Details
|
washed successively with toluene (57 L) and water (380 kg)
|
Reaction Time |
2 h |
Name
|
crystals
|
Type
|
product
|
Smiles
|
CC1(C23CS(N=C2CC1CC3)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177.1 kg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |